

Granisetron: A Versatile Pharmacological Tool for Probing Serotonergic Mechanisms in Neuroscience Research

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Compound of Interest

Compound Name: *Granisetronum*

Cat. No.: *B027299*

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Application Note and Detailed Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Granisetron is a potent and highly selective antagonist of the serotonin 5-HT₃ receptor, a ligand-gated ion channel. Its high specificity and well-characterized pharmacological profile make it an invaluable tool for dissecting the role of the 5-HT₃ receptor in a wide array of neurological processes and disease models. This document provides detailed application notes and experimental protocols for utilizing granisetron in neuroscience research, focusing on its mechanism of action, and its application in studying synaptic transmission, neuroinflammation, and behavior.

Pharmacological Profile of Granisetron

Granisetron exhibits high affinity for the 5-HT₃ receptor with minimal interaction with other serotonin receptor subtypes (5-HT₁, 5-HT₂, 5-HT₄), as well as adrenergic, dopaminergic, histaminergic, and opioid receptors. This selectivity is crucial for isolating the effects of 5-HT₃ receptor blockade in complex biological systems.

Mechanism of Action: The 5-HT₃ receptor is a cation-selective ion channel. Upon binding of serotonin, the channel opens, leading to a rapid influx of sodium (Na⁺) and calcium (Ca²⁺) ions, resulting in neuronal depolarization. Granisetron acts as a competitive antagonist, binding

to the 5-HT₃ receptor to prevent serotonin-mediated channel opening and subsequent downstream signaling events. This blockade of cation influx is the primary mechanism by which granisetron exerts its effects.

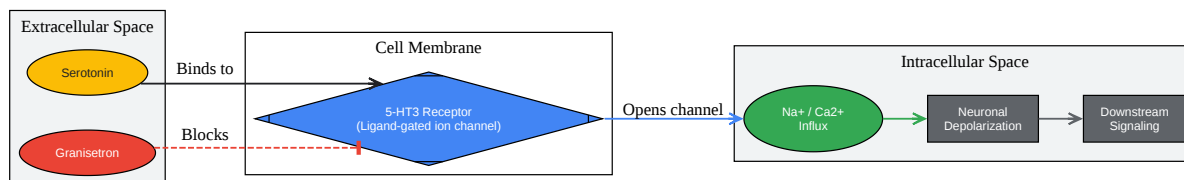
Quantitative Data Summary

The following table summarizes key quantitative parameters for granisetron, providing a reference for experimental design.

Parameter	Value	Species/System	Reference
pKi (5-HT ₃ Receptor)	9.15 (9.02-9.28)	Rat cerebral cortex membranes	
Ki (5-HT _{3A} Receptor)	0.22 ± 0.07 nM	Human 5-HT _{3A} receptors expressed in cells	
IC ₅₀ (5-HT induced current)	0.38 ± 0.02 nM	5-HT _{3A} expressing cells	
Effective Dose (Behavioral - Rodent)	0.003 - 3 mg/kg (s.c.)	Rat (Morphine-induced reward)	
Effective Dose (Behavioral - Rodent)	10 and 40 µg/kg (i.v.)	Children (Chemotherapy-induced emesis)	
In Vitro Concentration (Neuroinflammation)	10 and 20 µM	bEnd3 and SH-SY5Y-APP cells	

Signaling Pathway

The following diagram illustrates the signaling pathway of the 5-HT₃ receptor and the inhibitory action of Granisetron.



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